4-(3-Methoxypropyl)piperidine
Overview
Description
4-(3-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(3-Methoxypropyl)piperidine is the 5-HT4 receptor . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has roles in various physiological functions such as mood and behavior regulation, nausea, and intestinal movement .
Mode of Action
This compound acts as a selective agonist at the 5-HT4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT4 receptor, mimicking the action of serotonin, thereby activating the receptor .
Result of Action
The activation of the 5-HT4 receptor by this compound can lead to various physiological responses. For instance, it has been used as a synthetic intermediate in the synthesis of Prucalopride Succinate, a drug used for chronic constipation . .
Biochemical Analysis
Biochemical Properties
4-(3-Methoxypropyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the formation of metabolites through oxidation reactions. Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of antioxidant enzymes and impact the levels of reactive oxygen species in cells . This modulation can lead to changes in cellular homeostasis and affect processes such as apoptosis and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components . This binding can result in the inhibition or activation of specific enzymes, thereby altering metabolic pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant enzyme activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidation reactions, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function. Understanding the transport mechanisms is essential for predicting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum . Its localization can impact its activity and function, as well as its interactions with other biomolecules. Studying the subcellular localization provides insights into its mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropyl)piperidine typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and hydrolyzed to yield this compound . Another method involves the catalytic hydrogenation of 1-(3-methoxypropyl)-4-piperidinol .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while ensuring safety. The use of catalytic hydrogenation and avoiding hazardous reagents are common practices. The process involves steps such as amide reaction, acidolysis, and post-treatment steps like extraction and drying .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium and rhodium are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidines .
Scientific Research Applications
4-(3-Methoxypropyl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(3-Methoxypropyl)-4-piperidinamine: This compound is a close analog and is used in similar applications.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Methylpiperidine: Another derivative with applications in organic synthesis.
Uniqueness: 4-(3-Methoxypropyl)piperidine is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its ability to act as a precursor for various biologically active molecules sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
4-(3-methoxypropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGRYWQFPZVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650846 | |
Record name | 4-(3-Methoxypropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858260-60-3 | |
Record name | 4-(3-Methoxypropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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